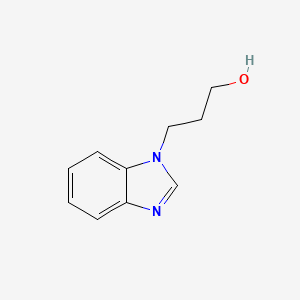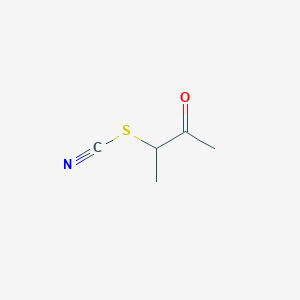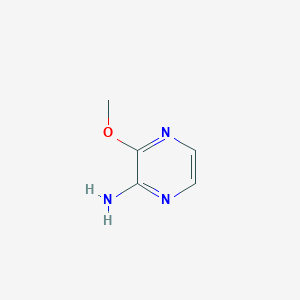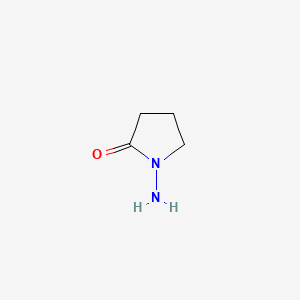
Ácido 4-terc-butil-3-metoxibenzoico
Descripción general
Descripción
4-Tert-butyl-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Tert-butyl-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Tert-butyl-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica: Inhibidores de la tirosina quinasa EGFR
El ácido 4-terc-butil-3-metoxibenzoico se ha utilizado en el diseño de nuevos derivados de carbothioamida y heterocíclicos como inhibidores alostéricos de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR) . Estos derivados han mostrado promesa in silico e in vitro como posibles terapéuticos contra el cáncer, particularmente contra las líneas celulares de adenocarcinoma de pulmón, carcinoma hepatocelular y cáncer colorrectal .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes and providing appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that benzylic compounds can undergo reactions at the benzylic position , which may be relevant to the compound’s interaction with its targets.
Biochemical Pathways
It has been suggested that methoxylated benzoic acids can be bioconverted to hydroxylated derivatives , which may indicate potential involvement in metabolic pathways.
Análisis Bioquímico
Biochemical Properties
4-Tert-butyl-3-methoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit hepatic gluconeogenesis and lipogenesis, indicating its potential interaction with enzymes involved in these metabolic pathways . The compound’s structure allows it to bind to certain proteins, potentially altering their function and influencing metabolic processes.
Cellular Effects
The effects of 4-Tert-butyl-3-methoxybenzoic acid on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on hepatic gluconeogenesis suggests that it may impact the expression of genes involved in glucose production and lipid metabolism . Additionally, the compound’s interaction with cellular proteins can lead to changes in cell function and metabolic activity.
Molecular Mechanism
At the molecular level, 4-Tert-butyl-3-methoxybenzoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can result in altered gene expression and metabolic flux, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Tert-butyl-3-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Tert-butyl-3-methoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of gluconeogenesis and lipogenesis. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, altered metabolic activity, and changes in gene expression. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
4-Tert-butyl-3-methoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in gluconeogenesis and lipogenesis. The compound’s inhibitory effect on these pathways suggests that it can alter metabolic flux and metabolite levels. By binding to specific enzymes, 4-Tert-butyl-3-methoxybenzoic acid can modulate their activity, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 4-Tert-butyl-3-methoxybenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Tert-butyl-3-methoxybenzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its interactions with biomolecules and influence its overall effectiveness in modulating cellular processes .
Propiedades
IUPAC Name |
4-tert-butyl-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJQLIMNCLFPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508593 | |
| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79822-46-1 | |
| Record name | 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79822-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel carbothioamide-based and heterocyclic derivatives of 4-(Tert-butyl)-3-methoxybenzoic acid interact with EGFR tyrosine kinase, and what are the downstream effects of this interaction?
A: The research paper you provided focuses on the in silico and in vitro evaluation of these novel derivatives as potential allosteric inhibitors of EGFR tyrosine kinase []. This means that the researchers used computer simulations and laboratory experiments to investigate how these compounds bind to a specific site on the enzyme, different from the active site, and potentially inhibit its activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)













